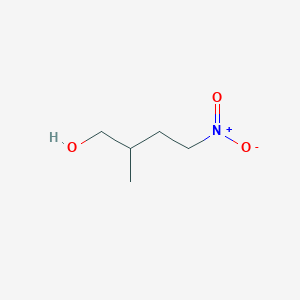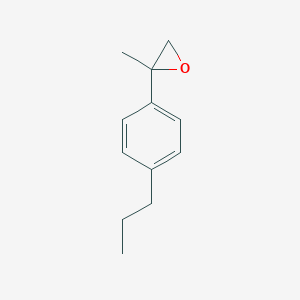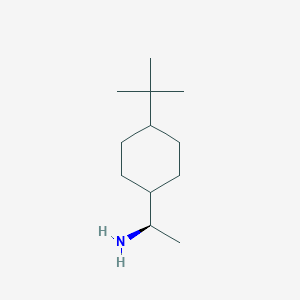
(R)-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine is a chiral amine compound characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chiral Amine Formation: The chiral amine is formed through asymmetric hydrogenation or chiral auxiliary methods, ensuring the desired ®-configuration.
Industrial Production Methods
Industrial production of ®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine may involve large-scale catalytic processes, including:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Continuous Flow Synthesis: Enhancing efficiency and scalability by employing continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the cyclohexyl ring or other functional groups can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like alkyl halides.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Reduced cyclohexyl derivatives.
Substitution Products: Alkylated amines or substituted cyclohexyl compounds.
Applications De Recherche Scientifique
®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows for specific binding to these targets, influencing biological pathways and eliciting desired effects. The tert-butyl group and cyclohexyl ring contribute to the compound’s stability and lipophilicity, enhancing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine: The enantiomer of the compound, differing in its chiral configuration.
1-(4-(Tert-butyl)cyclohexyl)methanamine: Lacks the ethanamine moiety, affecting its reactivity and applications.
1-(4-(Tert-butyl)phenyl)ethan-1-amine: Contains a phenyl ring instead of a cyclohexyl ring, altering its chemical properties.
Uniqueness
®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both a tert-butyl group and a cyclohexyl ring
Propriétés
Formule moléculaire |
C12H25N |
|---|---|
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
(1R)-1-(4-tert-butylcyclohexyl)ethanamine |
InChI |
InChI=1S/C12H25N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h9-11H,5-8,13H2,1-4H3/t9-,10?,11?/m1/s1 |
Clé InChI |
XEOPXSKFGSGXBK-KPPDAEKUSA-N |
SMILES isomérique |
C[C@H](C1CCC(CC1)C(C)(C)C)N |
SMILES canonique |
CC(C1CCC(CC1)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


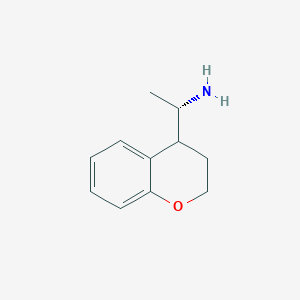
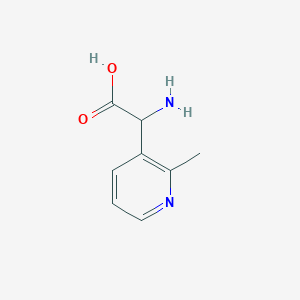
![3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B15316160.png)

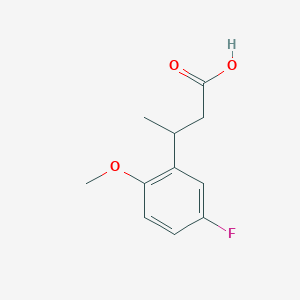

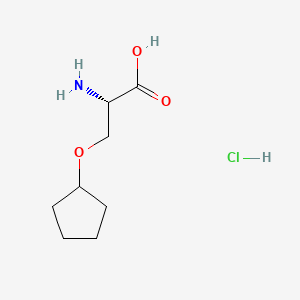
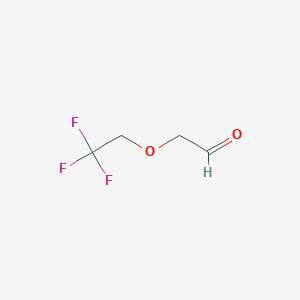
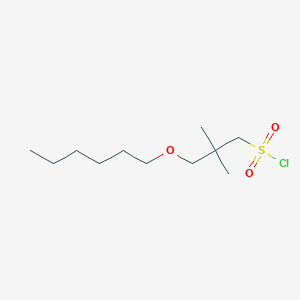
![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)

![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)
